An In-depth Technical Guide to the Chemical Structure of Ipomeamarone
An In-depth Technical Guide to the Chemical Structure of Ipomeamarone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ipomeamarone is a naturally occurring furanosesquiterpenoid and a prominent member of the furanoterpenoid class of phytoalexins.[1] It is primarily biosynthesized by sweet potatoes (Ipomoea batatas) in response to stress, particularly microbial infections, mechanical injury, or chemical exposure.[2][3] As a phytoalexin, it plays a crucial role in the plant's defense mechanisms.[4] However, its accumulation in damaged sweet potato tubers can lead to toxicity in livestock and humans, primarily targeting the liver (hepatotoxicity).[3][5] This guide provides a detailed technical overview of the chemical structure, properties, biosynthesis, and analytical methodologies for Ipomeamarone.
Chemical Structure and Physicochemical Properties
Ipomeamarone is a sesquiterpene, meaning it is derived from three isoprene (B109036) units. Its structure features a furan (B31954) ring attached to a substituted tetrahydrofuran (B95107) (oxolane) ring.
Structural Identifiers
The chemical identity of Ipomeamarone is defined by several key identifiers, summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-[(2S,5R)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | [N/A] |
| Chemical Formula | C₁₅H₂₂O₃ | [6] |
| Average Molecular Weight | 250.338 g/mol | [6] |
| Monoisotopic Molecular Weight | 250.156894568 Da | [6] |
| CAS Number | 20007-82-3 | [3] |
| InChI Key | WOFDWNOSFDVCDF-UHFFFAOYSA-N | [6] |
| SMILES | CC(C)CC(=O)CC1(C)CCC(O1)C1=COC=C1 | [6] |
Physicochemical Data
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for developing analytical methods. The properties of Ipomeamarone are summarized below.
| Property | Value | Source |
| Water Solubility | 0.041 g/L | [6] |
| logP (Octanol-Water Partition Coefficient) | 3.39 | [6] |
| logS | -3.8 | [6] |
| pKa (Strongest Acidic) | 19.07 | [6] |
| pKa (Strongest Basic) | -2.9 | [6] |
| Polar Surface Area | 39.44 Ų | [3][6] |
| Rotatable Bond Count | 5 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Refractivity | 69.77 m³·mol⁻¹ | [6] |
| Polarizability | 28.24 ų | [6] |
Biosynthesis of Ipomeamarone
Ipomeamarone is a sesquiterpenoid synthesized via the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The biosynthesis of all sesquiterpenoids originates from the C15 isoprenoid precursor, Farnesyl pyrophosphate (FPP).[5][7] FPP is formed from the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP).[5][8] While the complete enzymatic cascade from FPP to Ipomeamarone is complex, a key step involves the formation of dehydroipomeamarone, which serves as the immediate precursor.[6] The production of these furanoterpenoids is significantly upregulated in response to stressors like fungal infection.[4][6]
Caption: High-level overview of the Ipomeamarone biosynthesis pathway.
Biological Activity & Toxicity
The primary documented biological role of Ipomeamarone is as a phytoalexin, defending the sweet potato against pathogenic fungi.[4] However, its most significant impact concerning animal and human health is its toxicity.
Hepatotoxicity
Ipomeamarone is a known hepatotoxin.[3] Ingestion by livestock that consumes mold-damaged sweet potatoes can lead to liver necrosis and can be fatal.[2] The mechanism of toxicity is related to its metabolic activation in the liver.
Quantitative Toxicity Data
The acute toxicity of Ipomeamarone has been quantified, primarily through the determination of the median lethal dose (LD₅₀).
| Species | Route | LD₅₀ Value | Source |
| Rat | Oral | 250 mg/kg (freshly isolated) | [2][4] |
| Rat | Oral | 500 mg/kg (after 4 months of isolation) | [2][4] |
| Mouse | Intraperitoneal | 230 mg/kg | [N/A] |
Note: The toxicity of Ipomeamarone appears to decrease over time after isolation, suggesting it is an unstable compound.[4][9]
Other Biological Activities
While sweet potato extracts have shown some antimicrobial properties, specific quantitative data (e.g., IC₅₀ or MIC values) for pure Ipomeamarone against bacterial or fungal pathogens are not extensively documented in the available literature.[10] Similarly, its cytotoxic potential against specific cancer cell lines has not been well-characterized.
Experimental Protocols
The isolation and identification of Ipomeamarone involve extraction from a plant matrix followed by chromatographic and spectroscopic analysis.
Extraction and Purification from Ipomoea batatas
This protocol is adapted from methodologies used for extracting furanoterpenoids from infected sweet potato tissues.[6]
-
Homogenization: Weigh infected sweet potato tissue and homogenize in methanol (B129727) (e.g., 550 mL methanol for ~270 g of tissue) for 3-5 minutes.[6]
-
Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid plant debris.[6]
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]
-
Liquid-Liquid Extraction: Add an equal volume of dichloromethane (B109758) (DCM) to the remaining aqueous concentrate. Mix thoroughly and allow the phases to separate. Collect the organic (DCM) phase.
-
Drying and Concentration: Dry the DCM phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oily extract.
-
Purification (Optional): For higher purity, the crude extract can be subjected to flash column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of Ipomeamarone.[4]
-
Sample Preparation: Dissolve the crude or purified extract in a suitable volatile solvent like ethyl acetate.
-
GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5975C MS). [N/A]
-
GC Column: Employ a nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). [N/A]
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1.2 mL/min. [N/A]
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 3 min.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Maintain 280 °C for 10 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Identification: Identify the Ipomeamarone peak by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST, Wiley). The retention time is expected around 20.8 minutes under these conditions. [N/A]
Structural Elucidation by NMR Spectroscopy
NMR is essential for the unambiguous structural confirmation of Ipomeamarone.[6]
-
Sample Preparation: Dissolve approximately 5 mg of purified Ipomeamarone in deuterated chloroform (B151607) (CDCl₃) and transfer to a 5 mm NMR tube. [N/A]
-
Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., Bruker 600 MHz). [N/A]
-
1D NMR Spectra:
-
Acquire a standard ¹H NMR spectrum to observe proton chemical shifts and coupling constants.
-
Acquire a ¹³C NMR spectrum to observe carbon chemical shifts.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule, comparing chemical shifts to published data.[6]
Caption: Experimental workflow for Ipomeamarone extraction and analysis.
Conclusion
Ipomeamarone is a significant furanosesquiterpenoid whose chemical structure has been well-established through extensive spectroscopic analysis. Its role as a phytoalexin in sweet potatoes is a key aspect of plant pathology, while its inherent hepatotoxicity makes it a compound of interest in toxicology and food safety. The detailed experimental protocols for its extraction and characterization provide a robust framework for researchers in natural products chemistry, toxicology, and drug development to further investigate its properties and potential applications.
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Ipomeamarone, a toxic furanoterpenoid in sweet potatoes (Ipomea batatas) in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Activities of Ipomoea Carnea Stem – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijnrd.org [ijnrd.org]
